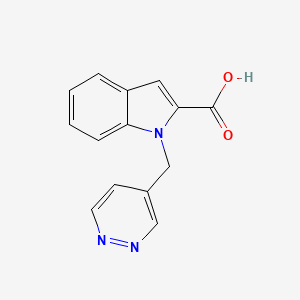![molecular formula C17H13BrClNO3 B7432286 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432286.png)
3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is a derivative of indole-2-carboxylic acid and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has shown potential applications in scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its anti-inflammatory and antioxidant properties, which are important in treating various diseases such as arthritis and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that this compound exerts its anti-inflammatory and antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to decrease the expression of certain genes that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research in cancer treatment. However, one of the limitations of using this compound is its toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
Future research on 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid could focus on its potential applications in cancer treatment, as well as its anti-inflammatory and antioxidant properties. Additionally, further studies could investigate the mechanism of action of this compound and its potential interactions with other compounds. Finally, research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid has been reported using different methods. One of the common methods involves the reaction of indole-2-carboxylic acid with 2-chlorophenol in the presence of a base such as potassium carbonate. The resulting compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide to obtain 3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid.
Propiedades
IUPAC Name |
3-bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-15-11-5-1-3-7-13(11)20(16(15)17(21)22)9-10-23-14-8-4-2-6-12(14)19/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYMWHBYLZCCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCOC3=CC=CC=C3Cl)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)
![3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid](/img/structure/B7432215.png)
![3-[4-[[3-(2-Methylpropoxy)azetidine-1-carbonyl]amino]butanoylamino]propanoic acid](/img/structure/B7432223.png)
![5-methyl-N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432228.png)
![[2-(Cyclopropanecarbonylamino)phenyl]methyl 7-chloro-1-benzofuran-2-carboxylate](/img/structure/B7432237.png)
![4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrimidine-2,4-diamine](/img/structure/B7432248.png)

![N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432259.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432271.png)
![1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)
![3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![1-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-3-(2-hydroxy-3-phenylbutyl)urea](/img/structure/B7432333.png)